molecular formula C23H24ClN3O4S B11306117 N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide

N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide

Cat. No.: B11306117
M. Wt: 474.0 g/mol
InChI Key: ZIMBUMBSMFZRJD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hexahydrophthalazinyl moiety, and a methoxybenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydrophthalazinyl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the methoxybenzenesulfonamide group: This step often involves sulfonation reactions followed by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-methoxybenzenesulfonamide: Lacks the hexahydrophthalazinyl moiety.

    5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide: Lacks the chlorophenyl group.

    N-(4-chlorophenyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide: Lacks the ethyl group.

Uniqueness

N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24ClN3O4S

Molecular Weight

474.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C23H24ClN3O4S/c1-3-27-23(28)19-7-5-4-6-18(19)22(25-27)15-8-13-20(31-2)21(14-15)32(29,30)26-17-11-9-16(24)10-12-17/h8-14,26H,3-7H2,1-2H3

InChI Key

ZIMBUMBSMFZRJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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